molecular formula C19H19ClN2O3 B2758544 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide CAS No. 905666-70-8

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2758544
CAS No.: 905666-70-8
M. Wt: 358.82
InChI Key: HGHSRCODNNHZQF-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide is a chemical compound of significant interest in infectious disease research, particularly as a novel chemotype for antimalarial development. This acetamide derivative belongs to the N-aryl acetamide structural class, which has been identified through phenotypic screening as possessing inhibitory activity against the asexual blood stages of Plasmodium falciparum , the most prevalent and deadly malaria parasite . The compound features a 5-membered lactam (pyrrolidinone) ring system, a key structural motif that has been demonstrated to be optimal for antimalarial activity compared to 6-membered or other heterocyclic ring variants . The molecular structure incorporates a 4-chlorophenyl group on the lactam nitrogen and a 2-methylphenoxy acetamide chain, positioning it as a valuable analog for structure-activity relationship (SAR) studies. Research indicates that this chemotype inhibits ring-stage parasite development and also potently targets gametocyte and gamete development, thereby potentially blocking malaria transmission to mosquitoes . Resistance profiling and forward genetics studies of related N-aryl acetamides suggest that the mechanism of action involves mutations in parasite proteins rhomboid protease 8 (ROM8) and the putative cation channel, CSC1, making this chemical class an important tool for unraveling the functional role of these targets in Plasmodium falciparum development . Beyond its antimalarial potential, the structural features of this compound, including the lactam core and acetamide linkage, are also found in various pharmacologically active molecules, including anticonvulsant agents and other central nervous system active compounds, highlighting its potential utility as a scaffold in diverse neuropharmacology research programs . This product is provided as a racemic mixture for research use only. It is intended solely for laboratory investigation and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-13-4-2-3-5-17(13)25-12-18(23)21-15-10-19(24)22(11-15)16-8-6-14(20)7-9-16/h2-9,15H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHSRCODNNHZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidinone ring, chlorination of the phenyl group, and the attachment of the tolyloxy acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the 2-methylphenoxy group and the pyrrolidinone ring :

Site Reagents/Conditions Product References
2-Methylphenoxy methylKMnO₄/H₂SO₄, 80–100°C2-(Carboxyphenoxy)acetamide derivative
Pyrrolidinone β-carbonH₂O₂/Fe²⁺ (Fenton’s reagent), RTHydroxylated pyrrolidinone or ring-opened dicarboxylic acid

Key Findings :

  • Oxidation of the methyl group produces a carboxylic acid, enhancing water solubility.

  • The pyrrolidinone ring undergoes β-carbon oxidation, forming hydroxylated intermediates or cleaving under strong conditions.

Reduction Reactions

Reduction targets the acetamide carbonyl and pyrrolidinone ring :

Site Reagents/Conditions Product References
Acetamide carbonylLiAlH₄, THF, refluxN-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)ethylamine
Pyrrolidinone carbonylNaBH₄/MeOH, 0°C5-Hydroxypyrrolidine derivative

Key Findings :

  • LiAlH₄ reduces the acetamide to a primary amine while preserving the pyrrolidinone.

  • NaBH₄ selectively reduces the pyrrolidinone carbonyl to an alcohol without affecting the acetamide.

Hydrolysis Reactions

Controlled hydrolysis cleaves the acetamide bond and modifies the pyrrolidinone :

Reaction Type Conditions Product References
Acidic hydrolysis6M HCl, 100°C, 12h2-(2-Methylphenoxy)acetic acid + 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine
Basic hydrolysisNaOH (20%), EtOH, reflux, 8hSodium 2-(2-methylphenoxy)acetate + pyrrolidinone amine salt

Key Findings :

  • Acidic conditions yield carboxylic acid and amine.

  • Basic hydrolysis produces salts, facilitating purification.

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic substitution:

Nucleophile Conditions Product References
HydroxideCuCl₂, DMF, 120°C4-Hydroxyphenyl derivative
AminesPd(OAc)₂, Xantphos, K₂CO₃, 100°C4-Aminophenyl analog

Key Findings :

  • Chlorine displacement by hydroxide requires copper catalysis .

  • Buchwald-Hartwig amination introduces amine groups efficiently .

Electrophilic Aromatic Substitution

The phenoxy groups undergo nitration and sulfonation:

Reaction Reagents/Conditions Position Product References
NitrationHNO₃/H₂SO₄, 0°CPara to O2-(2-Methyl-4-nitrophenoxy)acetamide
SulfonationClSO₃H, CH₂Cl₂, RTMeta to OSulfonated phenoxy derivative

Key Findings :

  • Nitration occurs para to the phenoxy oxygen due to its activating effect.

  • Sulfonation favors the meta position under mild conditions.

Cross-Coupling Reactions

The chlorophenyl group enables palladium-catalyzed couplings:

Reaction Catalyst/Reagents Product References
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl-modified derivative
Ullmann couplingCuI, 1,10-phenanthroline, DMFDiarylamine analog

Key Findings :

  • Suzuki coupling replaces chlorine with aryl groups for structural diversification .

  • Ullmann reactions form C–N bonds with high efficiency .

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer potential of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide. The compound exhibits cytotoxic effects against various cancer cell lines, demonstrating selective toxicity that spares normal cells.

Case Study :
A study published in ACS Omega reported that derivatives similar to this compound showed significant growth inhibition against multiple cancer cell lines, including OVCAR-8 and SNB-19, with percent growth inhibitions (PGIs) exceeding 80% .

Cell LinePercent Growth Inhibition (%)
OVCAR-886.61
SNB-1985.26
NCI-H4075.99

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties, particularly through inhibition of enzymes linked to neurodegenerative diseases. Research indicates that similar compounds can inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease.

Findings :
In vitro studies have shown that compounds with related structures exhibit significant inhibition of acetylcholinesterase activity, suggesting a possible avenue for the treatment of neurodegenerative conditions .

The biological activities of this compound can be summarized as follows:

Activity TypeObservations
AntimicrobialPreliminary studies indicate antimicrobial properties against pathogens like E. coli and S. aureus with MIC values around 256 µg/mL .
CytotoxicitySelective cytotoxicity towards human cancer cells while sparing normal cells .
Enzyme InhibitionPotential inhibition of acetylcholinesterase and other metabolic enzymes .

Research Insights and Future Directions

The ongoing research on this compound highlights its promising applications in drug development. Future studies should focus on:

  • Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
  • Structural Modifications : Exploring analogs to enhance potency and reduce potential side effects.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Structural Differences
Target Compound Pyrrolidin-5-one 1-(4-chlorophenyl), 3-[2-(2-methylphenoxy)acetamide] ~362.8* Reference compound
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 1-(4-chlorophenyl), 3-cyano, 5-acetamide 326.7 Pyrazole core vs. pyrrolidinone; cyano group
N-(2-Acetamidoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidin-5-one 1-(4-chlorophenyl), 3-carboxamide linked to ethylacetamide ~381.8 Carboxamide-ethylacetamide vs. phenoxyacetamide
N-[(3S)-1-{4-[(3-fluorophenyl)methoxy]phenyl}-5-oxopyrrolidin-3-yl]acetamide Pyrrolidin-5-one 1-(4-[(3-fluorophenyl)methoxy]phenyl), 3-acetamide ~428.4 Fluorinated benzyloxy vs. 2-methylphenoxy
2-(Benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide Thiadiazole + Pyrrolidin-5-one Thiadiazole ring, benzylsulfanyl group, 5-oxopyrrolidin-3-yl 458.98 Thiadiazole heterocycle vs. acetamide linkage

*Calculated based on molecular formula C₁₉H₁₇ClN₂O₃.

Key Observations :

  • Pyrrolidinone-containing compounds (e.g., ) share conformational rigidity but differ in substituent electronic effects.
  • Substituent Effects: The 2-methylphenoxy group in the target compound provides moderate steric hindrance compared to the bulkier tert-butyl groups in or the fluorinated benzyloxy group in .

Comparative Analysis :

  • The pyrazole analogue exhibits insecticidal activity, suggesting the target compound’s 4-chlorophenyl group may also confer affinity for chloride ion channels or GABA receptors.
  • N-substituted 2-arylacetamides demonstrate antimicrobial activity, implying the target compound’s acetamide linkage could enhance binding to bacterial enzymes or cell wall components.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Properties

Compound LogP* Solubility (Predicted) Hydrogen Bond Donors/Acceptors
Target Compound ~3.1 Low (hydrophobic core) 2 donors, 4 acceptors
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ~2.8 Moderate (polar cyano group) 1 donor, 3 acceptors
N-[(3S)-1-{4-[(3-fluorophenyl)methoxy]phenyl}-5-oxopyrrolidin-3-yl]acetamide ~3.5 Low (fluorinated aromatic) 2 donors, 5 acceptors
2-(Benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide ~4.0 Very low (thiadiazole + benzyl) 2 donors, 6 acceptors

*Estimated using fragment-based methods.

Key Insights :

  • The target compound’s logP (~3.1) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • Thiadiazole derivatives exhibit higher logP values, likely due to the benzylsulfanyl group, which may reduce aqueous solubility but enhance blood-brain barrier penetration.

Biological Activity

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure includes a pyrrolidinone ring , a 4-chlorophenyl group , and a methoxyacetamide moiety . Its molecular formula is C19H19ClN2O2C_{19}H_{19}ClN_{2}O_{2} with a molecular weight of approximately 342.8 g/mol. The presence of the chlorophenyl group suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those associated with mitochondrial respiration. This inhibition disrupts electron transfer within the respiratory chain, leading to a decrease in cellular energy production and growth inhibition in certain pathogens .
  • Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties, which can protect cells from oxidative stress .

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound and its derivatives. The compound has demonstrated:

  • Strong activity against bacterial strains : In vitro studies have shown moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis, highlighting its potential as an antibacterial agent .
  • Fungal Inhibition : The compound also exhibits antifungal properties by disrupting fungal growth through its action on mitochondrial respiration.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have indicated that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. These findings suggest a promising avenue for further research in cancer therapeutics .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialSalmonella typhiModerate to strong inhibition
Bacillus subtilisModerate to strong inhibition
AntifungalVarious fungal speciesGrowth inhibition
AntioxidantHuman cell linesSignificant reduction in oxidative stress
AnticancerCancer cell linesInduction of apoptosis

Detailed Research Findings

  • Antibacterial Screening : A study assessed the antibacterial activity of various derivatives, revealing that compounds similar to this compound exhibited significant antibacterial effects against multiple strains, suggesting a broad-spectrum potential .
  • Enzyme Inhibition Studies : Docking studies have elucidated the binding interactions between this compound and target enzymes, providing insights into its mechanism of action as an enzyme inhibitor .
  • Antioxidant Evaluation : The antioxidant capability was measured using DPPH radical scavenging assays, where certain derivatives showed higher efficacy than well-known antioxidants like ascorbic acid .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide?

  • Methodological Answer : The synthesis involves multi-step processes, including pyrrolidinone ring formation and subsequent functionalization. Key steps include:

  • Ring Formation : Cyclization of precursors under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or DMSO to stabilize intermediates .
  • Acetamide Introduction : Coupling the pyrrolidinone core with 2-(2-methylphenoxy)acetic acid derivatives via amidation, using coupling agents like EDC/HOBt .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm proton environments (e.g., pyrrolidinone carbonyl at ~170 ppm in 13C^{13}\text{C} NMR) and absence of unreacted precursors .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity; retention time compared to standards .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR to assign ambiguous signals and IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • X-ray Crystallography : Resolve stereochemical uncertainties (e.g., pyrrolidinone ring conformation) using single-crystal diffraction data .
  • Computational Modeling : DFT-based NMR chemical shift predictions (e.g., Gaussian 09) to validate experimental data .

Q. What is the hypothesized mechanism of action for this compound’s biological activity?

  • Methodological Answer :

  • Target Identification : Perform kinase inhibition assays (e.g., ADP-Glo™) or receptor binding studies (radioligand displacement) to identify interactions with enzymes/receptors .
  • Molecular Docking : Use AutoDock Vina to model binding poses, focusing on the chlorophenyl and acetamide moieties’ roles in target affinity .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cell lines to map affected pathways (e.g., apoptosis, inflammation) .

Q. How can the compound’s stability under varying physiological conditions be evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions .
  • Analytical Monitoring : Track degradation products via LC-MS and quantify stability using Arrhenius kinetics for shelf-life prediction .
  • Solubility Optimization : Use co-solvents (e.g., PEG 400) or nanoformulation to enhance aqueous stability .

Q. What role do substituents (e.g., 4-chlorophenyl, 2-methylphenoxy) play in modulating reactivity and bioactivity?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The 4-chlorophenyl group enhances electrophilicity, facilitating nucleophilic interactions in enzyme active sites .
  • Steric Considerations : 2-Methylphenoxy’s ortho-methyl group may restrict rotational freedom, improving target selectivity .
  • SAR Studies : Synthesize analogs (e.g., replacing Cl with F or NO2_2) and compare IC50_{50} values in bioassays .

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